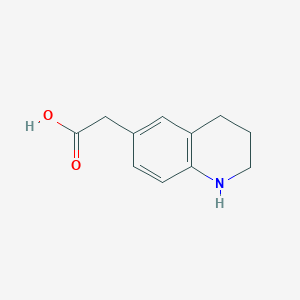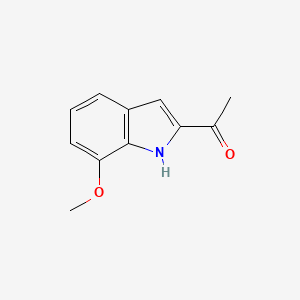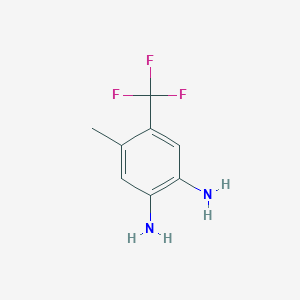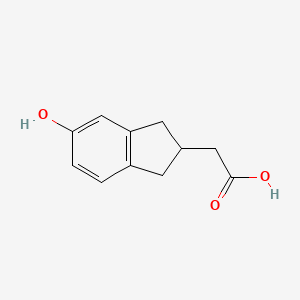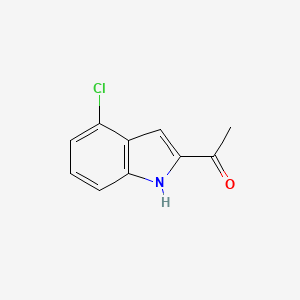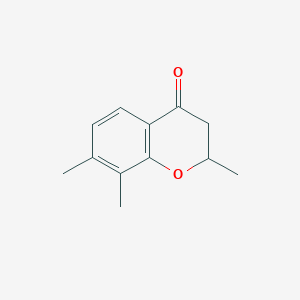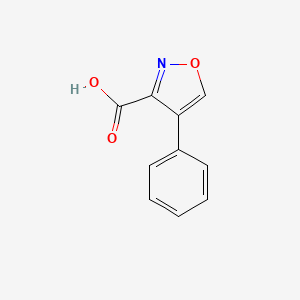
3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of indene derivatives with hydroxylamine hydrochloride under acidic conditions to introduce the hydroxyimino group. The reaction typically proceeds as follows:
Starting Material: Indene derivative
Reagent: Hydroxylamine hydrochloride
Conditions: Acidic medium (e.g., hydrochloric acid), reflux
Another approach involves the oxidation of 3-amino-2,3-dihydro-1H-indene-4-carboxylic acid using oxidizing agents such as sodium periodate or potassium permanganate to form the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amino derivatives.
Substitution: The compound can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Sodium periodate, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, sulfonating agents
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of halogenated or sulfonated derivatives
Aplicaciones Científicas De Investigación
3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxyimino Quinic Acid: Shares the hydroxyimino functionality but differs in the overall structure and biological activity.
Hydroxylamine-O-sulfonic Acid: Contains a hydroxyimino group and is used in different chemical reactions and applications.
Uniqueness
3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its indene-based structure, which provides distinct chemical and biological properties compared to other hydroxyimino compounds
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
(3Z)-3-hydroxyimino-1,2-dihydroindene-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-10(13)7-3-1-2-6-4-5-8(11-14)9(6)7/h1-3,14H,4-5H2,(H,12,13)/b11-8- |
Clave InChI |
QDFQGDYKRLMVAJ-FLIBITNWSA-N |
SMILES isomérico |
C1C/C(=N/O)/C2=C1C=CC=C2C(=O)O |
SMILES canónico |
C1CC(=NO)C2=C1C=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





